molecular formula C17H23NO7S B13393518 Bis(prop-2-enyl) 2-aminobutanedioate;4-methylbenzenesulfonic acid

Bis(prop-2-enyl) 2-aminobutanedioate;4-methylbenzenesulfonic acid

Cat. No.: B13393518
M. Wt: 385.4 g/mol
InChI Key: AOWMVHRLCZAUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes both ester and sulfonate groups, making it a versatile compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of L-Aspartic acid bis-allyl ester p-toluenesulfonate salt may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary, with some reactions requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt has several scientific research applications, including:

Mechanism of Action

The mechanism by which L-Aspartic acid bis-allyl ester p-toluenesulfonate salt exerts its effects involves its interaction with specific molecular targets and pathways. The ester groups allow it to participate in esterification and transesterification reactions, while the sulfonate group can engage in sulfonation reactions. These interactions enable the compound to modify biological molecules and influence biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is unique due to the presence of both ester and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

bis(prop-2-enyl) 2-aminobutanedioate;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMVHRLCZAUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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